Isodeoxyelephantopin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Anti-proliferative and Apoptosis-inducing Effects:

Studies have shown that IDET exhibits anti-proliferative effects on various cancer cell lines, including breast, lung, and liver cancer cells [, , ]. This means it can inhibit the uncontrolled growth of cancer cells. Additionally, IDET has been shown to induce apoptosis, a form of programmed cell death, in cancer cells [, , ]. This suggests that IDET may be able to directly eliminate cancer cells.

Mechanism of Action:

- Generation of reactive oxygen species (ROS): IDET may induce the production of ROS, which can damage cellular components and lead to cell death [].

- Suppression of NF-κB activation: NF-κB is a protein involved in cell proliferation and survival. IDET may suppress the activation of NF-κB, thereby inhibiting cancer cell growth [].

- Modulation of long non-coding RNA (lncRNA) expression: LncRNAs are involved in various cellular processes, including cancer development. IDET may modulate the expression of specific lncRNAs, influencing cancer cell behavior [].

Future Directions:

While the preclinical research on IDET is promising, further studies are needed to fully understand its potential as a therapeutic agent. This includes:

- In vivo studies: Investigating the efficacy and safety of IDET in animal models of cancer.

- Clinical trials: Evaluating the effectiveness and safety of IDET in human cancer patients.

- Mechanism of action: Elucidating the specific molecular pathways targeted by IDET.

Isodeoxyelephantopin is a sesquiterpene lactone primarily derived from plants of the Elephantopus genus, particularly Elephantopus scaber and Elephantopus carolinianus. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Structurally, isodeoxyelephantopin features a complex arrangement of rings and functional groups that contribute to its bioactivity. Its chemical formula is , and it is characterized by a unique 10-membered lactone ring structure that is crucial for its pharmacological effects .

Studies suggest IDET exhibits anticancer properties through various mechanisms. It might induce the generation of reactive oxygen species (ROS) within cancer cells, leading to cell death (apoptosis) [, ]. Additionally, IDET may suppress the activation of a cellular pathway known as NF-κB, which plays a role in cancer cell survival and proliferation [, ]. Furthermore, IDET might influence the expression of long non-coding RNAs (lncRNAs), potentially impacting gene regulation in cancer cells [].

Isodeoxyelephantopin exhibits significant biological activities, particularly in cancer treatment. It has been shown to induce cell cycle arrest at the G2/M phase in various cancer cell lines, leading to increased apoptosis. The compound also demonstrates cytotoxic effects against several types of cancer, including breast and nasopharyngeal cancers. Mechanistically, it disrupts multiple signaling pathways associated with cancer progression, including those involved in cell proliferation and survival . Additionally, isodeoxyelephantopin has anti-inflammatory properties that make it a potential therapeutic agent for inflammatory diseases .

Isodeoxyelephantopin has potential applications in various fields:

- Pharmaceuticals: As an anti-cancer agent targeting multiple pathways involved in tumorigenesis.

- Anti-inflammatory Treatments: Due to its ability to modulate inflammatory responses.

- Traditional Medicine: Used in herbal remedies for treating ailments such as liver diseases and infections.

Research continues into its efficacy and mechanisms of action for developing new therapeutic strategies .

Studies on isodeoxyelephantopin's interactions reveal its ability to modulate key signaling pathways associated with inflammation and cancer. It has been shown to inhibit NF-κB activation and reduce levels of reactive oxygen species in cancer cells. These interactions suggest that isodeoxyelephantopin may serve as a promising candidate for further development as an anti-cancer drug by targeting specific molecular pathways involved in tumor growth and metastasis .

Isodeoxyelephantopin shares structural similarities with other sesquiterpene lactones but exhibits unique properties that distinguish it from these compounds. Below are some similar compounds:

Isodeoxyelephantopin is particularly noted for its selective cytotoxicity against specific cancer cell lines while maintaining lower toxicity towards normal cells . This selectivity makes it a compelling candidate for further research in targeted cancer therapies.

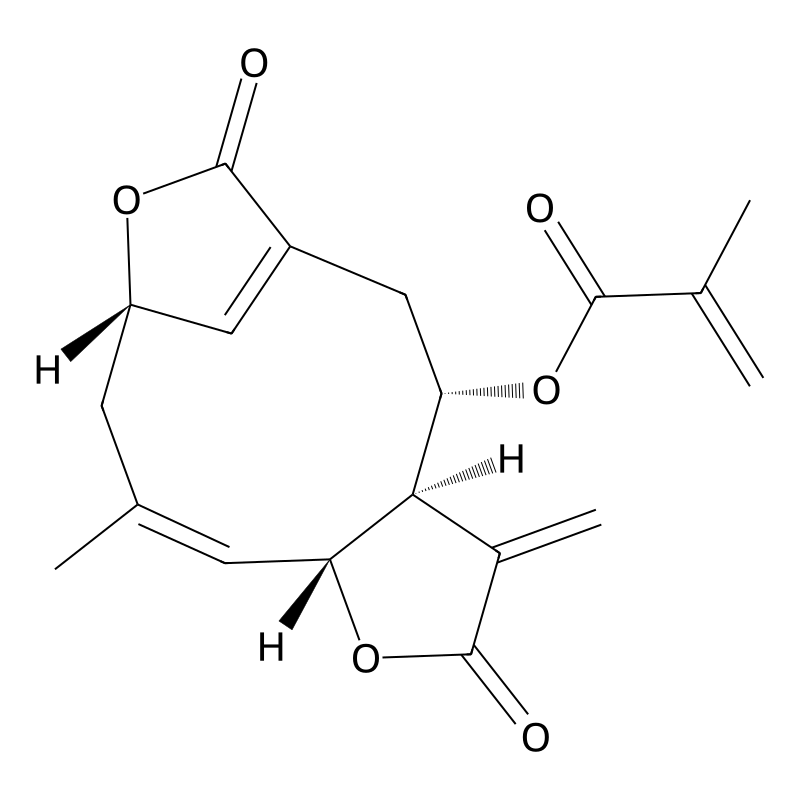

Molecular Structure and Formula

Isodeoxyelephantopin is a naturally occurring sesquiterpene lactone with the molecular formula C19H20O6 and a molecular weight of 344.36 grams per mole [2]. The compound possesses a complex tricyclic structure characteristic of sesquiterpene lactones, featuring a germacrene-derived skeleton with multiple stereocenters [2] [8]. The systematic International Union of Pure and Applied Chemistry name for this compound is [(3S,4R,8R,9E,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.0⁴,⁸]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate [2].

The molecular structure contains several distinctive features including a strained ten-membered ring system, two lactone functionalities, and an exocyclic methylene group [8] [14]. The absolute stereochemical configuration has been established through nuclear magnetic resonance spectroscopy and computational analysis [8] [26]. The compound exhibits a densely functionalized framework with multiple chiral centers that contribute to its three-dimensional architecture [14] [26].

| Molecular Data | Value |

|---|---|

| Molecular Formula | C19H20O6 |

| Molecular Weight | 344.36 g/mol |

| Exact Mass | 344.125977 |

| CAS Number | 38927-54-7 |

| PubChem CID | 38359583 |

| KEGG ID | C09388 |

Physical Properties

Solubility and Stability

Isodeoxyelephantopin demonstrates selective solubility characteristics typical of sesquiterpene lactones [5]. The compound exhibits good solubility in organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [5]. The polar surface area of 78.90000 square angstroms indicates moderate polarity, contributing to its solubility profile [4]. The logP value of 1.51 suggests favorable lipophilicity for organic solvent systems [4].

The stability of isodeoxyelephantopin is influenced by the presence of multiple reactive functional groups, particularly the alpha-methylene-gamma-butyrolactone moiety [24]. Storage conditions typically require desiccation at temperatures below -20 degrees Celsius to maintain compound integrity [5]. The presence of conjugated double bonds and electrophilic centers makes the compound susceptible to nucleophilic attack and oxidative degradation under ambient conditions [24].

Melting and Boiling Points

The melting point of isodeoxyelephantopin has been determined to range from 150 to 153 degrees Celsius [4]. This relatively high melting point reflects the rigid tricyclic structure and intermolecular interactions present in the crystalline state [4]. The compound's thermal properties are consistent with other sesquiterpene lactones of similar molecular complexity [4].

Boiling point data for isodeoxyelephantopin indicates a value of 584.3 ± 50.0 degrees Celsius at 760 millimeters of mercury pressure [4]. The high boiling point is attributed to the molecular weight and the presence of multiple polar functional groups that contribute to intermolecular forces [4]. The flash point has been calculated at 258.1 ± 30.2 degrees Celsius [4].

Density and Appearance

Isodeoxyelephantopin presents as a powder in its isolated form [5]. The calculated density is 1.3 ± 0.1 grams per cubic centimeter, which is typical for organic compounds with similar molecular frameworks [4]. The refractive index has been determined to be 1.556, indicating moderate optical density [4].

The vapor pressure at 25 degrees Celsius is extremely low at 0.0 ± 1.6 millimeters of mercury, reflecting the compound's low volatility [4]. This property is consistent with the high molecular weight and polar functional groups present in the structure [4].

| Physical Properties | Value |

|---|---|

| Melting Point | 150-153°C |

| Density | 1.3 ± 0.1 g/cm³ |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

| Appearance | Powder |

| LogP | 1.51 |

| Polar Surface Area | 78.90000 |

| Refractive Index | 1.556 |

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectra Analysis

The proton nuclear magnetic resonance spectrum of isodeoxyelephantopin reveals characteristic signals that confirm its structural features [8]. Key resonances include vinyl protons appearing at 7.16 parts per million as a singlet, and coupled vinyl protons at 6.20 parts per million with a coupling constant of 3.7 hertz [8]. The exocyclic methylene protons characteristic of sesquiterpene lactones appear at 5.68 parts per million [8].

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework [8]. Carbonyl carbons appear in the downfield region, with signals at 174.4, 169.5, and 166.6 parts per million corresponding to the lactone and ester functionalities [8]. Aromatic and vinyl carbons resonate between 123.2 and 149.5 parts per million, while aliphatic carbons appear in the upfield region [8].

| ¹H Nuclear Magnetic Resonance Data | Assignment |

|---|---|

| 7.16 (s, 1H) | Vinyl proton |

| 6.20 (d, 1H, J = 3.7 Hz) | Vinyl proton (coupling) |

| 6.15 (s, 1H) | Vinyl proton |

| 5.68 (s, 1H) | Exomethylene proton |

| 5.65 (d, 1H, J = 3.3 Hz) | Vinyl proton (coupling) |

| 5.38 (d, 1H, J = 3.9 Hz) | Vinyl proton (coupling) |

| 1.93 (s, 3H) | Methyl group |

| 1.79 (s, 3H) | Methyl group |

Infrared Spectroscopy Profile

The infrared spectrum of isodeoxyelephantopin displays characteristic absorption bands that identify key functional groups [8]. Strong carbonyl stretching vibrations appear at 1765, 1750, and 1714 wavenumbers, corresponding to lactone, ester, and conjugated carbonyl functionalities respectively [8]. These bands are diagnostic for the sesquiterpene lactone framework [8].

Carbon-hydrogen stretching vibrations are observed in the 2935 to 3075 wavenumber region, with vinyl carbon-hydrogen stretches appearing at higher frequencies [8]. The carbon-carbon double bond stretching vibration at 1638 wavenumbers confirms the presence of alkene functionalities [8]. Fingerprint region absorptions between 815 and 1320 wavenumbers provide additional structural confirmation [8].

| Infrared Spectroscopy Data | Assignment |

|---|---|

| 3075 cm⁻¹ | C-H stretch (vinyl) |

| 2968 cm⁻¹ | C-H stretch (alkyl) |

| 2935 cm⁻¹ | C-H stretch (alkyl) |

| 1765 cm⁻¹ | C=O stretch (lactone) |

| 1750 cm⁻¹ | C=O stretch (ester) |

| 1714 cm⁻¹ | C=O stretch (conjugated) |

| 1638 cm⁻¹ | C=C stretch |

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of isodeoxyelephantopin reveals characteristic fragmentation patterns typical of sesquiterpene lactones [10] [11]. The molecular ion peak appears at mass-to-charge ratio 344, corresponding to the molecular weight [2]. Common fragmentation pathways include loss of the methacrylate side chain and cleavage of the lactone ring system [10] [11].

Characteristic fragment ions result from alpha-cleavage adjacent to carbonyl groups and McLafferty rearrangements involving the ester functionality [10] [13]. The base peak often corresponds to the loss of neutral fragments containing oxygen atoms, consistent with the multiple oxygen-containing functional groups in the molecule [10] [13]. Collision-induced dissociation patterns provide structural confirmation and can distinguish between isomeric forms [12].

The fragmentation behavior reflects the stability of different structural components, with the core sesquiterpene skeleton typically remaining intact while peripheral substituents are preferentially lost [10] [11]. These patterns are valuable for structural elucidation and compound identification in complex mixtures [12] [13].

Structural Relationship to Other Sesquiterpene Lactones

Isodeoxyelephantopin belongs to the germacranolide subclass of sesquiterpene lactones, sharing the fundamental fifteen-carbon backbone derived from farnesyl diphosphate [18] [31]. The compound exhibits structural similarities to other members of this family through its tricyclic framework and alpha-exo-methylene-gamma-butyrolactone moiety [18] [24].

The germacrene skeleton provides the foundation for numerous sesquiterpene lactones found in the Asteraceae family [18] [31]. Cyclization patterns and subsequent modifications create the structural diversity observed within this compound class [31]. The presence of multiple Michael acceptor sites is a common feature that contributes to the biological activity of these natural products [17] [24].

Comparative analysis with related sesquiterpene lactones reveals conserved structural motifs including the lactone ring system and exocyclic methylene group [17] [18]. The stereochemical arrangement and substitution patterns distinguish individual compounds within this structural family [17] [26]. The biogenetic relationships suggest common biosynthetic pathways leading to structural analogues [18] [31].

Isomeric Forms: Relationship with Deoxyelephantopin

Isodeoxyelephantopin exists in a close structural relationship with deoxyelephantopin, representing isomeric forms of the same molecular formula [2] [15]. Both compounds share the molecular formula C19H20O6 but differ in their stereochemical configuration and spatial arrangement of functional groups [2] [4]. The relationship between these isomers has been established through comparative spectroscopic analysis [15].

High-performance liquid chromatography methods have been developed for the simultaneous quantification of both isomers from natural sources [15]. The separation of deoxyelephantopin and isodeoxyelephantopin requires careful optimization of chromatographic conditions due to their similar physical properties [15]. Detection limits for both compounds have been established, with isodeoxyelephantopin showing slightly higher detection thresholds [15].

The stereochemical differences between the isomers result in distinct nuclear magnetic resonance signatures that allow for unambiguous identification [8] [15]. Coupling patterns and chemical shift differences provide diagnostic criteria for distinguishing between the two forms [8]. These isomeric relationships are significant for understanding structure-activity relationships within the sesquiterpene lactone family [17].

Chemical Reactivity and Functional Groups

The chemical reactivity of isodeoxyelephantopin is dominated by the presence of multiple electrophilic centers, particularly the alpha-methylene-gamma-butyrolactone system [24]. This functional group acts as a Michael acceptor, readily undergoing nucleophilic addition reactions with sulfur-containing nucleophiles such as cysteine residues [24] [14]. The reactivity pattern is characteristic of sesquiterpene lactones and contributes to their biological activity through covalent protein modification [24].

The methacrylate ester functionality provides an additional site for chemical reactivity [8] [26]. This group can participate in hydrolysis reactions under basic conditions and undergo addition reactions with nucleophiles [16]. The presence of multiple double bonds creates opportunities for cycloaddition reactions and oxidative transformations [16].

The tricyclic framework contains several sterically hindered regions that influence reactivity patterns [14] [26]. The conformational rigidity imposed by the ring system affects the accessibility of reactive sites and influences the selectivity of chemical transformations [17]. The combination of electrophilic and nucleophilic sites within the molecule creates opportunities for intramolecular reactions under appropriate conditions [16] [24].

Botanical Sources

Isodeoxyelephantopin is a sesquiterpene lactone compound found exclusively in plants belonging to the genus Elephantopus within the Asteraceae family [1] [2] [3]. This bioactive compound has been identified as one of the major secondary metabolites in several Elephantopus species, serving as a chemotaxonomic marker for the genus [4].

Elephantopus scaber Linn.

Elephantopus scaber Linn. represents the primary and most extensively studied botanical source of isodeoxyelephantopin [1] [2] [3]. This species, commonly known as "elephant's foot" in English, "didancao" in Chinese traditional medicine, "tutup bumi" in Malaysian, and "gobhi" in Hindi, has been the subject of numerous phytochemical investigations that have consistently identified isodeoxyelephantopin as a major constituent [2] [5].

The compound was first isolated from the chloroform extract of the whole plant of Elephantopus scaber [6] [7]. Research has demonstrated that isodeoxyelephantopin can be extracted from various plant parts, including the whole plant, leaves, and roots, with concentrations varying depending on the extraction method and plant part utilized [8] [9]. Studies have shown that the ethanolic extract of the whole plant yields significant quantities of isodeoxyelephantopin, with the compound being successfully isolated using column chromatography techniques [10] [7].

The molecular formula of isodeoxyelephantopin has been established as C₁₉H₂₀O₆ with a molecular weight of 344.36 g/mol [1] [11]. The compound appears as colorless needles when crystallized from petroleum ether-ethyl acetate mixture, with a melting point of 151-153°C [9]. Spectroscopic analysis including infrared, nuclear magnetic resonance, and mass spectrometry has confirmed its structure as a germacranolide-type sesquiterpene lactone [6] [10].

Elephantopus carolinianus

Elephantopus carolinianus, commonly known as Carolina elephant's foot or leafy elephant's foot, represents another significant botanical source of isodeoxyelephantopin [12] [13]. This species is native to the south-central and southeastern United States and has been identified as containing sesquiterpene lactones similar to those found in Elephantopus scaber [14] [15].

Research indicates that Elephantopus carolinianus contains deoxyelephantopin and isodeoxyelephantopin as major sesquiterpene lactone constituents [2] [12]. The compound composition in this species has been noted to be comparable to that of Elephantopus scaber, suggesting similar biosynthetic pathways and accumulation patterns [13]. Studies have demonstrated that both deoxyelephantopin and isodeoxyelephantopin exhibit significant biological activities when isolated from this species [12] [13].

Elephantopus mollis

Elephantopus mollis, known as soft elephant's foot or tobacco weed, has been identified as a source of various sesquiterpene lactones including isodeoxyelephantopin [16] [17] [18]. This species is native to tropical America and the Caribbean but has become widely naturalized throughout tropical regions worldwide [19] [20].

Phytochemical investigations of Elephantopus mollis have revealed the presence of several sesquiterpene lactones, including molephantin, elephantopin, isoelephantopin, and related compounds [16] [17]. While isodeoxyelephantopin has been detected in this species, the concentrations appear to be lower compared to Elephantopus scaber [16]. The compound profile in Elephantopus mollis includes both known and novel sesquiterpene lactones, with new compounds such as molephantin A and molephantin B being identified alongside traditional markers [18].

Other Elephantopus Species

Several other Elephantopus species have been investigated for sesquiterpene lactone content, though detailed studies specifically focusing on isodeoxyelephantopin content are limited. The genus Elephantopus comprises approximately 21 accepted species according to current taxonomic classifications [21] [22].

Elephantopus elatus, native to the southeastern United States, has been studied for its sesquiterpene lactone content [23] [24]. Historical research has identified this species as containing elephantopin and related germacranolides, though specific quantification of isodeoxyelephantopin has not been extensively documented [23].

Elephantopus tomentosus, commonly known as woolly elephant's foot, represents another potential source within the genus [25] [26]. This species has been noted to contain sesquiterpene lactones similar to other members of the genus, though comprehensive chemical profiling remains limited [25].

Geographical Distribution of Source Plants

The geographical distribution of Elephantopus species containing isodeoxyelephantopin spans multiple continents and climate zones, reflecting the adaptability of these plants to diverse environmental conditions [27] [28] [21].

Elephantopus scaber demonstrates the widest global distribution among the source species. Native to tropical Africa, Eastern Asia, the Indian Subcontinent, Southeast Asia, and northern Australia, this species has become naturalized in tropical Africa and Latin America [27] [28]. The species thrives in subtropical or tropical moist montane forests and has been recorded at elevations ranging from 5 to 660 meters above sea level [29].

The species distribution extends across multiple countries including India, Brazil, Indonesia, Nigeria, Mexico, China, Taiwan, Hong Kong, Japan, Malaysia, Vietnam, Philippines, Thailand, and Myanmar [4] [28]. This extensive distribution suggests broad environmental tolerance and adaptability, factors that may influence the biosynthesis and accumulation of isodeoxyelephantopin.

Elephantopus carolinianus shows a more restricted distribution, being native to the south-central and southeastern United States [14] [15] [30]. The species ranges from eastern Texas to southeastern Kansas, extending east to Pennsylvania and New Jersey, and southward to the Atlantic and Gulf Coasts [14] [31]. This species typically inhabits open or shaded pine forests and mixed forests, often on sandy soils at elevations ranging from 10 to 700 meters [30].

Elephantopus mollis exhibits a neotropical origin with native distribution extending from South America as far south as Jujuy Province in Argentina, through Central America and Mexico as far north as Tamaulipas and Nuevo León [19] [32]. The species has become widely naturalized throughout tropical regions including Australia, Southeast Asia, Pacific Islands, and tropical Africa [20] [32]. This species demonstrates remarkable invasive potential and has been recorded at elevations up to 2000 meters above sea level [20].

Biosynthetic Pathway in Plants

The biosynthesis of isodeoxyelephantopin follows the general sesquiterpene lactone biosynthetic pathway characteristic of the Asteraceae family [33] [34] [35]. The biosynthetic process begins with the formation of farnesyl diphosphate (FPP) from dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP) [33].

The initial precursors DMAPP and IPP can be synthesized through two distinct pathways: the mevalonate (MVA) pathway occurring in the cytoplasm, or the methylerythritol phosphate (MEP) pathway occurring in the plastids [33] [35]. Both pathways generate the five-carbon monomers that serve as building blocks for terpenoid biosynthesis.

FPP synthesis involves the condensation of two IPP units with DMAPP through the action of FPP synthase [33]. This fifteen-carbon intermediate serves as the precursor for various classes of metabolites, including sesquiterpene lactones. For isodeoxyelephantopin biosynthesis, FPP undergoes cyclization mediated by germacrene A synthase (GAS) to form germacrene A, which serves as a common intermediate for most sesquiterpene lactone subclasses [33].

The conversion of germacrene A to germacranolide-type sesquiterpene lactones like isodeoxyelephantopin involves subsequent carbocyclic rearrangement and oxidation steps before lactonization [33] [36]. Cytochrome P450 enzymes play crucial roles in these downstream modifications, including oxidation, hydroxylation, and other structural modifications that contribute to the diversity of sesquiterpene lactones [37].

The specific enzymatic steps leading to isodeoxyelephantopin formation involve stereospecific hydroxylation at specific carbon positions followed by lactonization to form the characteristic lactone ring structure [36] [37]. The exact sequence of enzymatic reactions and the specific cytochrome P450 enzymes involved in isodeoxyelephantopin biosynthesis in Elephantopus species remain to be fully elucidated.

Extraction and Isolation Methodologies

The extraction and isolation of isodeoxyelephantopin from Elephantopus species has evolved from traditional methods to sophisticated modern techniques, with each approach offering distinct advantages for different applications [38] [39] [7] [8].

Traditional Extraction Methods

Traditional extraction methods for isodeoxyelephantopin primarily involve solvent-based extraction techniques that have been employed for decades in natural product isolation [7] [8]. Soxhlet extraction represents one of the most commonly used traditional methods, utilizing various solvents to achieve comprehensive extraction of plant material [8].

In Soxhlet extraction procedures, different plant parts of Elephantopus scaber (leaves, roots, and stems) are subjected to continuous extraction using solvents such as methanol, n-hexane, and chloroform [8]. Research has demonstrated that methanol provides superior extraction efficiency compared to n-hexane, with optimal extraction times of 9 hours for stems and roots, and 12 hours for leaves [8]. The extraction yield and efficiency vary significantly depending on the plant part and solvent system employed.

Maceration represents another traditional approach, involving the soaking of plant material in suitable solvents for extended periods [7]. This method is particularly useful for heat-sensitive compounds like isodeoxyelephantopin, as it avoids the elevated temperatures associated with Soxhlet extraction [7]. Ethanol and methanol are commonly employed solvents for maceration, with extraction times ranging from several hours to days depending on the specific protocol.

Steam distillation has been utilized for the extraction of volatile sesquiterpene lactones, though this method is less commonly applied to isodeoxyelephantopin due to its relatively low volatility [8]. However, some modified steam distillation techniques have been employed in combination with solvent extraction to achieve selective compound isolation.

Modern Isolation Techniques

Modern isolation techniques for isodeoxyelephantopin encompass sophisticated chromatographic and analytical methods that provide enhanced selectivity, sensitivity, and quantitative accuracy [38] [39] [7].

Column chromatography using silica gel represents a fundamental modern technique for isodeoxyelephantopin isolation [7]. The typical procedure involves loading crude plant extracts onto silica gel columns (60-120 mesh) and eluting with gradient mixtures of hexane and ethyl acetate [7]. Fractions containing isodeoxyelephantopin are typically eluted with 10-15% ethyl acetate in hexane, with subsequent purification achieved through repeated chromatographic steps.

High-Performance Liquid Chromatography (HPLC) has emerged as a critical tool for both analytical and preparative isolation of isodeoxyelephantopin [38] [39]. Reversed-phase HPLC methods have been developed and validated for simultaneous determination of deoxyelephantopin and isodeoxyelephantopin [38]. The optimized method employs a Phenomenex Luna C-18 column with a mobile phase consisting of water:acetonitrile:2-propanol (66:20:14, v/v/v) at a flow rate of 1.0 mL/min with UV detection at 210 nm [38] [39].

The validated HPLC method demonstrates excellent linearity for isodeoxyelephantopin in the concentration range of 0.516-3.096 μg/mL with correlation coefficients ≥0.99 [38] [39]. The limit of detection (LOD) is 0.151 μg/mL, and the limit of quantification (LOQ) is 0.457 μg/mL, with recovery rates ranging from 95.23-102.25% [38] [39]. This method has proven effective for routine quantitative analysis of isodeoxyelephantopin in Elephantopus scaber extracts.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) represents the most advanced analytical technique for isodeoxyelephantopin detection and quantification [40]. This technique offers superior sensitivity and selectivity compared to traditional HPLC methods, enabling detection at trace levels and providing structural confirmation through mass spectrometric fragmentation patterns [40].

Preparative Thin Layer Chromatography (TLC) serves as an additional purification technique, particularly useful for small-scale isolation and final purification steps [7]. Various solvent systems have been employed for TLC separation, with detection typically achieved through UV visualization and chemical staining methods.

Content Variation Based on Geographical and Seasonal Factors

The content of isodeoxyelephantopin in Elephantopus species demonstrates significant variation based on multiple environmental and temporal factors, reflecting the complex interplay between plant metabolism and environmental conditions [41] [42] [43] [44].

Geographical factors play a crucial role in determining isodeoxyelephantopin content variation. Research on related sesquiterpene lactones in Asteraceae species has demonstrated that altitude typically shows a negative correlation with sesquiterpene lactone content [43] [44]. Studies on Arnica montana revealed that total sesquiterpene lactone content decreased with increasing altitude, suggesting that similar patterns may apply to isodeoxyelephantopin in Elephantopus species [44].

Soil chemistry parameters significantly influence sesquiterpene lactone accumulation patterns. Research has shown that soil pH demonstrates a positive correlation with sesquiterpene lactone content, with higher pH values associated with increased compound concentrations [43] [44]. Base saturation and cation exchange capacity also show positive correlations with sesquiterpene lactone content, while soil carbon-to-nitrogen ratio demonstrates a negative relationship [44].

Climate zones and regional environmental conditions contribute to geographical variation in isodeoxyelephantopin content. The wide distribution of Elephantopus scaber across tropical and subtropical regions suggests adaptation to diverse climatic conditions, which may result in variable secondary metabolite production [28] [29]. Regions with consistent tropical climates may support higher isodeoxyelephantopin production compared to marginal habitats or areas with significant seasonal variation.

Seasonal factors represent another critical component of content variation. Studies on sesquiterpene lactones in related Asteraceae species have demonstrated clear seasonal patterns in compound accumulation [41] [42] [45]. Research on chicory (Cichorium intybus) revealed that sesquiterpene lactone concentrations generally decrease or remain constant during the growing season, with specific responses depending on the cultivar and environmental conditions [41].

The timing of harvest significantly impacts isodeoxyelephantopin content, with the flowering stage typically representing the period of peak secondary metabolite accumulation [45]. Studies on feverfew (Tanacetum parthenium) have shown that parthenolide content ranges from 0.29% to 0.92%, with the highest concentrations observed at the beginning of flowering [45]. Similar patterns likely apply to isodeoxyelephantopin in Elephantopus species.

Temperature represents a key environmental factor influencing sesquiterpene lactone biosynthesis and accumulation. Research has indicated weak to moderate positive correlations between temperature and sesquiterpene lactone concentrations [46]. However, extreme temperatures may negatively impact compound accumulation, suggesting an optimal temperature range for maximum isodeoxyelephantopin production.

Precipitation patterns and soil moisture conditions also influence secondary metabolite production. Balanced moisture levels appear important for optimal sesquiterpene lactone accumulation, with both drought stress and excessive moisture potentially reducing compound concentrations [43]. The relationship between precipitation and sesquiterpene lactone content may vary among different geographical regions and soil types.

Vegetation cover and plant community composition represent additional factors affecting isodeoxyelephantopin content. Studies have shown positive correlations between species diversity and sesquiterpene lactone content, suggesting that diverse plant communities may support enhanced secondary metabolite production [44]. Competition for resources and allelopathic interactions within plant communities may influence individual plant metabolism and compound accumulation patterns.